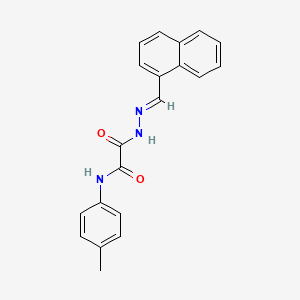

N-(4-Methylphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide

Description

“Compound X” for brevity, belongs to the class of hydrazones. Its chemical formula is C20H16N4O, and its systematic IUPAC name is N-(4-methylphenyl)-2-(2-naphthalen-1-ylmethylene)hydrazinecarboxamide . Let’s explore its properties and applications.

Properties

CAS No. |

357207-82-0 |

|---|---|

Molecular Formula |

C20H17N3O2 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(4-methylphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide |

InChI |

InChI=1S/C20H17N3O2/c1-14-9-11-17(12-10-14)22-19(24)20(25)23-21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+ |

InChI Key |

XAIGAZBZINRASI-FYJGNVAPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

- Condensation Reaction:

- Compound X can be synthesized via a condensation reaction between 4-methylbenzaldehyde and 1-naphthaldehyde in the presence of hydrazine hydrate.

- The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield Compound X.

- The overall reaction can be represented as follows:

4-Methylbenzaldehyde+1-Naphthaldehyde+Hydrazine hydrate→Compound X

- Industrial-scale production of Compound X involves optimization of reaction conditions, purification, and isolation.

- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.

Chemical Reactions Analysis

Oxidation: Compound X is susceptible to oxidation under certain conditions.

Reduction: Reduction of the carbonyl group can yield the corresponding hydrazine.

Substitution: The phenyl and naphthyl groups may undergo substitution reactions.

Cyclization: Intramolecular cyclization forms the hydrazone ring.

Oxidation: Oxidizing agents like potassium permanganate (KMnO).

Reduction: Reducing agents such as sodium borohydride (NaBH).

Substitution: Various halogenating agents (e.g., bromine, chlorine).

Cyclization: Acidic or basic conditions.

- Oxidation: Oxidized forms of Compound X.

- Reduction: Hydrazine derivatives.

- Substitution: Substituted phenyl or naphthyl compounds.

Scientific Research Applications

Compound X finds applications in various fields:

Chemistry: Used as a reagent in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

Medicine: Studied for its pharmacological effects.

Industry: Used in dye synthesis and other industrial processes.

Mechanism of Action

- Compound X’s mechanism of action remains an active area of research.

- It likely interacts with specific molecular targets, affecting cellular processes.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

- Compound X’s unique feature lies in its naphthylmethylene hydrazone moiety.

- Similar compounds include other hydrazones and related derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.